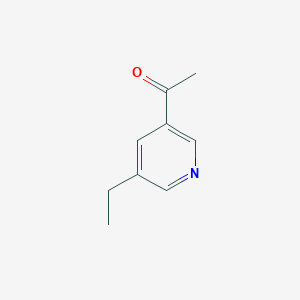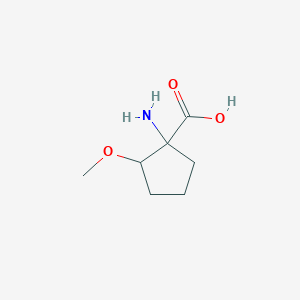
5-Oxo-1,2-dithia-3-cyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1,2-dithia-3-cyclopentene is an organosulfur compound with the molecular formula C₂H₂OS₂ and a molecular weight of 106.167 g/mol . This compound features a unique structure with a five-membered ring containing two sulfur atoms and one oxygen atom, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1,2-dithia-3-cyclopentene typically involves the reaction of cyclopentadiene derivatives with sulfur-containing reagents. One common method is the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), which gives rise to cyclopentadienes . These intermediates can then be further reacted with sulfur reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1,2-dithia-3-cyclopentene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Substituted cyclopentene derivatives.
Scientific Research Applications
5-Oxo-1,2-dithia-3-cyclopentene has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxo-1,2-dithia-3-cyclopentene involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, forming stable complexes with transition metals and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A similar sulfur-containing compound with a six-membered ring.
4,6-Dimethyl-1,3-dithiane: Another dithiane derivative with additional methyl groups.
Cyclopentadiene Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
5-Oxo-1,2-dithia-3-cyclopentene is unique due to its five-membered ring structure containing both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
288-70-0 |
|---|---|
Molecular Formula |
C2H2OS2 |
Molecular Weight |
106.17 g/mol |
IUPAC Name |
oxadithiole |
InChI |
InChI=1S/C2H2OS2/c1-2-4-5-3-1/h1-2H |
InChI Key |
JBPWRHDFVVEDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSSO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)





![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)
![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)



![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
